Fluorine Substitution at the 4-Position Improves Potency in α-Amylase and α-Glucosidase Inhibition Models
In a systematic SAR study of indazole-1,3,4-thiadiazole hybrids, the fluoro-substituted analog (Compound 10) demonstrated superior inhibitory potency compared to non-fluorinated and other halogenated derivatives in the series [1]. While Compound 10 is a more elaborated derivative rather than the core methanamine building block itself, this evidence establishes a class-level SAR principle: fluoro substitution on the indazole scaffold enhances enzyme inhibitory activity relative to non-fluorinated comparators. This principle supports the selection of 4-fluoro-containing indazole building blocks over unsubstituted indazole methanamines for constructing potent enzyme inhibitors [1].
| Evidence Dimension | Enzyme inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | Fluoro-substituted indazole derivative (Compound 10): IC₅₀ = 9.90 ± 0.30 µM (α-amylase); IC₅₀ = 9.20 ± 0.30 µM (α-glucosidase) |
| Comparator Or Baseline | Reference drug acarbose: IC₅₀ = 10.30 ± 0.20 µM (α-amylase); IC₅₀ = 9.80 ± 0.20 µM (α-glucosidase); non-fluorinated analogs in series showed higher IC₅₀ values |
| Quantified Difference | Fluoro analog 10: 1.04× more potent than acarbose (α-amylase); 1.07× more potent than acarbose (α-glucosidase); ranked as most potent among all synthesized derivatives |
| Conditions | In vitro enzyme inhibition assays; α-amylase and α-glucosidase; molecular docking and 50 ns MD simulation validation |
Why This Matters
Demonstrates that fluorine incorporation on the indazole scaffold yields measurable potency gains over non-fluorinated comparators in enzyme inhibition contexts.
- [1] Al-Nasser, F., Taha, M., Rahim, F., et al. (2025). Synthesis of novel indazole derivatives as inhibitors of diabetics II along with molecular docking and simulation study. Journal of Molecular Structure. View Source
